molecular formula C12H17NO B1500328 3-(2-Ethylphenoxy)pyrrolidine CAS No. 46410-31-5

3-(2-Ethylphenoxy)pyrrolidine

Cat. No.: B1500328
CAS No.: 46410-31-5
M. Wt: 191.27 g/mol
InChI Key: LUDROBCWYXPZST-UHFFFAOYSA-N
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Description

3-(2-Ethylphenoxy)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2-Ethylphenoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic flux. Additionally, it has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biochemical properties. In in vitro studies, this compound has been shown to maintain its stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the concentration used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes, such as cytochrome P450 enzymes, which are involved in the oxidation and reduction of various substrates. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.

Properties

IUPAC Name

3-(2-ethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDROBCWYXPZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663055
Record name 3-(2-Ethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46410-31-5
Record name 3-(2-Ethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.